Cholestanol acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

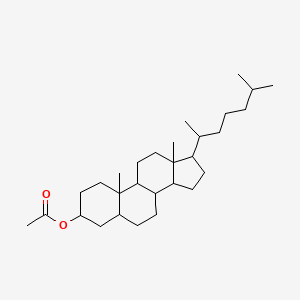

It is a sterol ester with the molecular formula C29H50O2 and a molecular weight of 430.71 g/mol . Cholestanol acetate is primarily used in biochemical research and has applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cholestanol acetate can be synthesized through the esterification of cholestanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the cholestanol and acetic anhydride being mixed in a solvent like dichloromethane and stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems to control temperature, pressure, and reaction time. The product is then purified through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Cholestanol acetate undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield cholestanol using reducing agents such as lithium aluminum hydride.

Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in acetone.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Cholestanone acetate.

Reduction: Cholestanol.

Substitution: Various cholestanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Research Applications

Cholesterol Metabolism and Atherosclerosis

Cholestanol acetate is utilized in studies related to cholesterol metabolism and atherosclerosis. It serves as an internal standard in analytical techniques such as gas chromatography and electrospray ionization tandem mass spectrometry, aiding in the quantification of cholesterol levels in biological samples. This is crucial for understanding the mechanisms behind atherosclerosis, where cholesterol esters like this compound contribute to foam cell formation, a precursor to plaque buildup in arteries .

Mechanisms of Action

Research indicates that this compound influences the esterification process of cholesterol, which is essential for cholesterol transport and storage. By studying this compound, researchers can gain insights into how cholesterol esters are formed in tissues, particularly in the liver and intestines .

Pharmacological Applications

Therapeutic Potential

this compound has been investigated for its potential therapeutic effects, particularly in cardiovascular diseases. Its role in modulating lipid profiles makes it a candidate for drug development aimed at managing cholesterol levels and preventing cardiovascular events. Studies have shown that this compound can impact cellular mechanisms involved in lipid metabolism, which may lead to novel treatment strategies for hyperlipidemia .

Antioxidant Properties

At low concentrations, this compound exhibits antioxidant effects on lipid membranes, suggesting potential applications in protecting cells from oxidative stress . This property could be leveraged in developing treatments for conditions where oxidative damage is a concern.

Industrial Applications

Drug Delivery Systems

this compound is being explored as a component in drug delivery systems due to its lipid nature. Its ability to form liposomes can enhance the bioavailability of therapeutic agents, improving their efficacy and reducing side effects. Recent advancements include the incorporation of this compound into liposomal formulations that target specific tissues, such as the liver .

Bioimaging Techniques

The compound's properties also make it suitable for bioimaging applications. Cholesterol-based compounds are increasingly used as contrast agents in imaging techniques due to their biocompatibility and ability to enhance signal contrast .

Case Studies

Wirkmechanismus

Cholestanol acetate exerts its effects primarily through its interaction with sterol metabolic pathways. It can influence the synthesis and breakdown of cholesterol and other sterols, affecting cellular processes such as membrane fluidity and signal transduction . The molecular targets include enzymes involved in sterol metabolism, such as sterol 27-hydroxylase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholesterol: A well-known sterol with a similar structure but an unsaturated bond at position 5,6.

Coprostanol: A saturated analog of cholesterol with a different stereochemistry at the 3-position.

Sitosterol: A plant sterol with an additional ethyl group at position 24.

Uniqueness

Cholestanol acetate is unique due to its specific esterified form, which makes it more stable and easier to handle in laboratory settings compared to its non-esterified counterparts. This stability allows for more precise studies in biochemical research and industrial applications .

Biologische Aktivität

Cholestanol acetate, a cholesterol derivative, is recognized for its significant biological activities, particularly in lipid metabolism and cellular signaling. This article delves into its biochemical properties, mechanisms of action, and implications in health and disease, supported by data tables and case studies.

This compound (C29H50O2) is an ester formed from cholestanol and acetic acid. Its molecular weight is approximately 426.7 g/mol. The structure features a hydroxyl group at the 3-position of the steroid nucleus, which is acylated by an acetate group.

Biological Functions

This compound plays a role in various biological processes:

- Lipid Metabolism : It is involved in the assembly of lipoproteins and the absorption of dietary cholesterol. The compound's acyltransferase activity contributes to lipid metabolism, particularly in the formation of cholesteryl esters .

- Cell Signaling : It influences several signaling pathways, including those related to inflammation and apoptosis. Research indicates that this compound may modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

This compound's biological activity can be attributed to its interaction with various cellular components:

- Lipoprotein Interaction : It enhances the transfer of cholesteryl esters between lipoproteins through the action of cholesteryl ester transfer protein (CETP). This process is critical for maintaining lipid homeostasis and may influence atherogenic processes .

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has demonstrated potential in inhibiting tumor growth through apoptosis induction in prostate carcinoma cells .

Case Studies

- Antitumor Activity : A study evaluated the effects of this compound on prostate cancer cell lines (PC-3 and LNCaP). Results indicated that this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent .

- Metabolic Disorders : Research has linked dysregulation of cholestanol metabolism to conditions such as hyperlipidemia and cardiovascular diseases. Elevated levels of this compound have been associated with increased risk factors for coronary heart disease due to its role in lipoprotein metabolism .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Impact |

|---|---|---|

| Lipoprotein Assembly | Enhances CETP activity | Modulates lipid levels |

| Apoptosis Induction | Alters signaling pathways (e.g., PI3K/Akt) | Reduces tumor cell viability |

| Cholesterol Absorption | Involved in dietary cholesterol uptake | Influences lipid profile |

| Cytotoxicity | Induces cell death in cancer cells | Potential therapeutic agent |

Eigenschaften

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLIUSDPFOUISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.